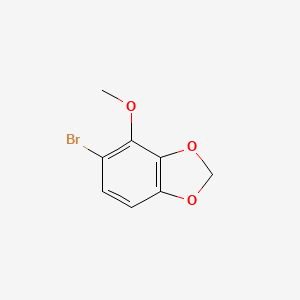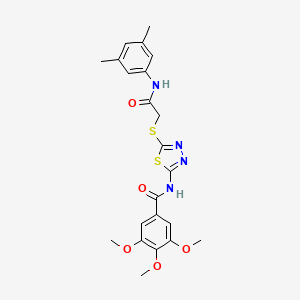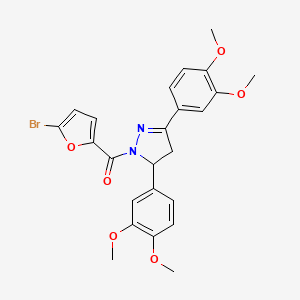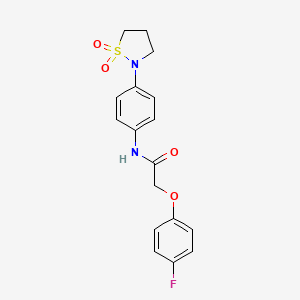
2-(3-Fluorophenoxy)benzoic acid
Descripción general
Descripción
“2-(3-Fluorophenoxy)benzoic acid” is a chemical compound with the empirical formula C13H9FO3 . It is a derivative of benzoic acid, which is a type of carboxylic acid . The compound is related to other benzoic acid derivatives, such as 2-(4-fluorophenoxy)benzoic acid .
Synthesis Analysis
The synthesis of fluorine-substituted phthalides, which are structurally similar to “2-(3-Fluorophenoxy)benzoic acid”, has been accomplished from two γ-keto acids, 2-(4-fluorobenzoyl)benzoic acid and 2-(3,5-dinitro-4-flurobenzoyl)benzoic acid . Each acid was reacted with various phenolic compounds in the presence of a catalytic quantity of concentrated sulfuric acid to get the phthalides .Molecular Structure Analysis
The molecular weight of “2-(3-Fluorophenoxy)benzoic acid” is 232.21 . The compound crystallizes in the monoclinic crystal system . The structure of the compound can be represented by the SMILES stringOC(=O)c1cccc(Oc2ccc(F)cc2)c1 . Physical And Chemical Properties Analysis
“2-(3-Fluorophenoxy)benzoic acid” is a solid at room temperature . It has a melting point of 142-144°C . The compound is likely to have similar solubility properties to benzoic acid, which is soluble in water, benzene, carbon tetrachloride, acetone, and alcohols .Aplicaciones Científicas De Investigación
Fluorescence Probes for Reactive Oxygen Species Detection
2-(3-Fluorophenoxy)benzoic acid derivatives, such as HPF and APF, have been developed as novel fluorescence probes for the selective detection of highly reactive oxygen species (hROS) like hydroxyl radical and reactive intermediates of peroxidase. These probes are highly selective and have been applied in living cells, providing a significant tool for studying the roles of hROS in biological systems (Setsukinai et al., 2003).
Design of Fluorescence Probes for Biomolecule Detection
The study of fluorescein derivatives, which include 2-(3-Fluorophenoxy)benzoic acid-related structures, has provided insights into the rational design of functional fluorescence probes for detecting specific biomolecules. This research has led to the development of highly sensitive probes for singlet oxygen, useful in various biological systems (Tanaka et al., 2001).
Sensing pH and Metal Cations
Derivatives of 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and benzothiazole, related to 2-(3-Fluorophenoxy)benzoic acid, have been applied as fluorescent probes for sensing pH changes and metal cations like magnesium and zinc. This demonstrates the compound's versatility in detecting environmental changes in biological systems (Tanaka et al., 2001).
Adsorption-Based Recovery of Cobalt
2-(3-Fluorophenoxy)benzoic acid derivatives have been used in the modification of adsorbents for the removal of cobalt ions from aqueous solutions. This application is crucial in environmental remediation and recovery of valuable metals (Gunjate et al., 2020).
Development of High-Performance Polymers
The synthesis of 2-(2-Fluoro-4-hydroxybenzoyl)-benzoic acid from 3-fluorophenol has led to the development of high-performance polymers with applications in engineering plastics and membrane materials. These polymers exhibit excellent solubility and thermal properties, indicating their potential in advanced material science (Xiao et al., 2003).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 2-(3-Fluorophenoxy)benzoic acid are currently unknown. This compound is a derivative of benzoic acid , which is known to have antimicrobial properties and is used as a food preservative . .
Mode of Action
It is known that benzoic acid, a related compound, is conjugated to glycine in the liver and excreted as hippuric acid
Biochemical Pathways
It is known that benzoic acid derivatives are involved in the shikimate pathway for the biosynthesis of phenolic acids . They can also influence the biosynthesis of flavonoids and other phenolic compounds
Pharmacokinetics
It is known that benzoic acid is conjugated to glycine in the liver and excreted as hippuric acid
Result of Action
A related compound, 4-chloro-2-(2-fluorophenoxy)-n-(4-oxo-2-(p-tolyl)thiazolidin-3-yl)benzamide, has been shown to exhibit considerable anticonvulsant activity, proper sedative–hypnotic effect, no memory impairment, and no muscle relaxant effect
Action Environment
Environmental factors can influence the action, efficacy, and stability of chemical compounds. For example, the degradation of certain pesticides in soil environments can be influenced by microbial activity . .
Propiedades
IUPAC Name |
2-(3-fluorophenoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKJAUHXJNUFFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylphenyl)-2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2434861.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2434864.png)
![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(furan-2-yl)methanone](/img/structure/B2434870.png)





![(E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2434879.png)
![Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}acetate](/img/structure/B2434880.png)
![(2Z)-2-[[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-3H-inden-1-one](/img/structure/B2434881.png)
